2,3-Difluoro-4-formylbenzonitrile
CAS No.:
Cat. No.: VC13616388
Molecular Formula: C8H3F2NO
Molecular Weight: 167.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3F2NO |
|---|---|
| Molecular Weight | 167.11 g/mol |
| IUPAC Name | 2,3-difluoro-4-formylbenzonitrile |
| Standard InChI | InChI=1S/C8H3F2NO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H |
| Standard InChI Key | URRJIMPUCOMMTD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C=O)F)F)C#N |
| Canonical SMILES | C1=CC(=C(C(=C1C=O)F)F)C#N |
Introduction
Chemical Identity and Structural Characteristics
2,3-Difluoro-4-formylbenzonitrile (CAS: 717883-41-5) is a fluorinated aromatic compound with the molecular formula C₈H₃F₂NO and a molecular weight of 167.11 g/mol . Its structure features a benzene ring substituted with two fluorine atoms at the 2- and 3-positions, a formyl (-CHO) group at the 4-position, and a nitrile (-CN) group at the 1-position (Figure 1). The IUPAC name is 2,3-difluoro-4-formylbenzonitrile, and its SMILES notation is C1=CC(=C(C(=C1C=O)F)F)C#N .
The compound’s planar geometry and electron-withdrawing substituents (fluorine, nitrile, and aldehyde) contribute to its reactivity, making it a valuable intermediate in organic synthesis. Density functional theory (DFT) calculations suggest a dihedral angle of ~49° between the benzaldehyde and benzonitrile moieties, which influences its electronic properties .
Physical and Chemical Properties
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Melting Point | 52–53°C | |
| Boiling Point | 273.1°C (predicted) | |
| Density | 1.35 ± 0.1 g/cm³ | |
| LogP (Partition Coefficient) | 3.36 | |
| Solubility | Soluble in DMSO, DMF, THF |
The compound exhibits moderate lipophilicity (LogP = 3.36), enabling its use in both polar and nonpolar reaction media . Its solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) facilitates applications in pharmaceutical and materials chemistry .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 10.27 (s, 1H, CHO), 8.25 (t, J = 7.2 Hz, 1H), 7.14 (dd, J = 8.4, 9.6 Hz, 1H) .
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¹³C NMR: δ 191.2 (CHO), 136.5–115.8 (aromatic carbons), 117.3 (CN) .
Applications in Industry and Research
Pharmaceuticals
The compound serves as a key intermediate in synthesizing CRK12 kinase inhibitors for treating African trypanosomiasis. Demethylated derivatives show IC₅₀ values of 3.2–37.6 nM against Trypanosoma congolense, with selectivity indices (SI) exceeding 40 . Its fluorine atoms enhance metabolic stability and blood-brain barrier penetration, critical for antiparasitic agents .
Agrochemicals
In herbicide development, 2,3-difluoro-4-formylbenzonitrile is functionalized into succinate dehydrogenase inhibitors (SDHIs). Fluorine’s electronegativity improves binding to fungal cytochrome bc₁ complexes, reducing resistance in Fusarium species .
Materials Science
The compound is integral to thermally activated delayed fluorescence (TADF) emitters in OLEDs. Derivatives like 2tCzBzCN exhibit horizontal molecular orientation, achieving external quantum efficiencies (EQE) >15% in green-emitting devices . Its nitrile group facilitates π-stacking, enhancing charge transport in liquid crystals .
| Parameter | Classification | Source |
|---|---|---|
| Acute Toxicity (Oral) | Harmful (LD₅₀ > 2,000 mg/kg) | |
| Skin Irritation | Category 2 | |
| Ocular Toxicity | Serious eye damage | |
| Environmental Impact | Not biodegradable (BCF < 100) |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling . Waste disposal must comply with EPA guidelines due to persistent fluorinated metabolites .
Regulatory Status
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REACH: Registered under EC 1907/2006; no restrictions apply .
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HS Code: 2913.00.90 (halogenated derivatives of aromatic nitriles) .
Recent Advances and Future Directions
Recent studies highlight its role in covalent organic frameworks (COFs) for gas storage. Fluorine’s polarizability enhances CO₂ adsorption capacity (up to 12.7 mmol/g at 298 K) . In medicinal chemistry, prodrug derivatives are being explored to mitigate hERG channel inhibition (IC₅₀ = 6.64 µM), addressing cardiotoxicity concerns .
Future research aims to optimize synthetic yields via flow chemistry and explore photocatalytic C-F functionalization for greener production .
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